molecular formula C17H14N2O3 B10940237 N-(benzyloxy)-5-phenyl-1,2-oxazole-3-carboxamide

N-(benzyloxy)-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B10940237
M. Wt: 294.30 g/mol
InChI Key: GGNOSCKAYSMDLI-UHFFFAOYSA-N
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Description

N-(BENZYLOXY)-5-PHENYL-3-ISOXAZOLECARBOXAMIDE is a compound belonging to the isoxazole family, which is known for its diverse biological activities and therapeutic potential. Isoxazoles are five-membered heterocycles containing one oxygen and one nitrogen atom at adjacent positions. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(BENZYLOXY)-5-PHENYL-3-ISOXAZOLECARBOXAMIDE typically involves the reaction of 5-phenylisoxazole-3-carboxylic acid with benzyl alcohol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions and at room temperature to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(BENZYLOXY)-5-PHENYL-3-ISOXAZOLECARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(BENZYLOXY)-5-PHENYL-3-ISOXAZOLECARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(BENZYLOXY)-5-PHENYL-3-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(BENZYLOXY)-5-PHENYL-3-ISOXAZOLECARBOXAMIDE stands out due to its unique isoxazole ring structure, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

5-phenyl-N-phenylmethoxy-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C17H14N2O3/c20-17(19-21-12-13-7-3-1-4-8-13)15-11-16(22-18-15)14-9-5-2-6-10-14/h1-11H,12H2,(H,19,20)

InChI Key

GGNOSCKAYSMDLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CONC(=O)C2=NOC(=C2)C3=CC=CC=C3

Origin of Product

United States

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